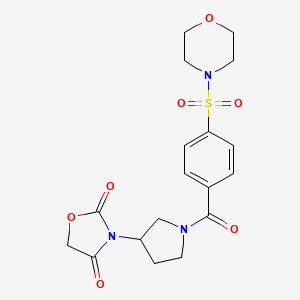

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7S/c22-16-12-28-18(24)21(16)14-5-6-19(11-14)17(23)13-1-3-15(4-2-13)29(25,26)20-7-9-27-10-8-20/h1-4,14H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCXCXXVCBXTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.

Formation of the Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione moiety can be formed through a cyclization reaction involving an appropriate diol and a carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Chemical Formula

- Molecular Formula : C18H21N3O6S

- Molecular Weight : 439.5 g/mol

Structural Characteristics

The structure of the compound features an oxazolidine ring, a pyrrolidine moiety, and a morpholinosulfonyl group, which contribute to its biological activity. The presence of these functional groups suggests that the compound may interact with biological targets involved in various disease processes.

Anticancer Activity

Research indicates that compounds with similar structures to 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit significant anticancer properties. The morpholino sulfonyl group is known for its ability to inhibit insulin-like growth factor receptors (IGF-1R), which are implicated in tumor growth and proliferation. Inhibitors of IGF-1R have shown efficacy against various cancer types, including breast and prostate cancers .

Case Study: Inhibition of Tumor Growth

In vivo studies demonstrated that derivatives of this compound could effectively inhibit tumor growth in murine models by inducing apoptosis through the activation of the p53 pathway. This mechanism highlights its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Similar oxazolidine derivatives have been evaluated for their antimicrobial activities. The structural components of the compound suggest potential interactions with bacterial ribosomes, leading to inhibition of protein synthesis.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of related compounds found promising results against both Gram-positive and Gram-negative bacteria. Further optimization of the chemical structure may enhance its antimicrobial potency.

Anti-inflammatory Effects

Compounds containing the oxazolidine framework are often studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory disorders.

Case Study: In Vitro Anti-inflammatory Activity

In vitro assays have shown that similar compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for their anti-inflammatory effects.

Synthesis and Characterization

The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxazolidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Morpholinosulfonyl Group : This step often involves sulfonation reactions where morpholine is reacted with sulfonyl chlorides.

- Final Coupling Reactions : The final product is formed by coupling the oxazolidine derivative with the morpholinosulfonyl benzoyl moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties:

Key Structural and Functional Insights:

Oxazolidine-2,4-dione vs. In contrast, 1a’s oxadiazole ring may improve metabolic stability in antiviral applications, as oxadiazoles are less prone to hydrolysis than oxazolidinediones .

Substituent Effects Polarity and Solubility: The target’s morpholinosulfonyl group increases polarity compared to 1a’s phenylethyl substituent, suggesting better aqueous solubility . This contrasts with the methoxy groups in the oxazolidinedione derivative from , which provide moderate polarity but lack sulfonyl-based hydrogen-bonding capacity . Stereochemical Influence: The 3R configuration in 1a and 3S in its diastereomer (1b) highlight how pyrrolidine stereochemistry affects biological activity—a critical factor in optimizing the target compound’s efficacy .

Biological Target Specificity The TRKA kinase inhibitor in demonstrates that fluorophenyl and methoxyethyl substituents on pyrrolidine enhance kinase selectivity . The target compound’s morpholinosulfonyl group may similarly engage polar kinase domains but with distinct electronic profiles.

Synthetic Accessibility

- The target compound’s synthesis likely requires sulfonylation and benzoylation steps, which are more complex than the nucleophilic substitution used for 1a and 1b .

Biological Activity

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₁N₃O₆S₂

- Molecular Weight : 439.5 g/mol

- CAS Number : 1902969-56-5

The compound features a pyrrolidine ring, a structural motif commonly associated with various pharmacological activities. It is believed to interact with multiple biochemical pathways, influencing the activity of enzymes and proteins involved in cellular processes.

Target Receptors

Research indicates that compounds with similar structures can inhibit or modulate:

- Insulin-Like Growth Factor I Receptors (IGF-1R)

- Insulin Receptors (IR)

These receptors are implicated in numerous cancer types, making this compound a candidate for anticancer therapy .

Anticancer Properties

Studies have shown that derivatives of oxazolidine, including this compound, exhibit significant anticancer effects. For instance, compounds targeting IGF-1R have been found to inhibit the growth of various tumor cell lines in vitro and in vivo .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. The presence of the morpholino sulfonyl group enhances the compound's ability to disrupt bacterial cell walls, leading to increased efficacy against a range of pathogens .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how do they influence its reactivity or biological activity?

- Answer : The compound features a morpholinosulfonyl group attached to a benzoyl-pyrrolidine scaffold, fused with an oxazolidine-2,4-dione ring. The sulfonyl group enhances polarity and potential hydrogen-bonding interactions, while the oxazolidinedione moiety may confer metabolic stability. The pyrrolidine ring introduces conformational flexibility, which could influence target binding. Structural analogs (e.g., oxazolo-pyridine derivatives) suggest that substituent positioning affects biological activity, such as enzyme inhibition or receptor modulation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Key steps include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .

- Solvent optimization : Polar aprotic solvents like DMF or toluene for cyclization steps .

- Purification : Use of alumina plugs or silica gel chromatography to isolate intermediates, as demonstrated in oxidative cyclization protocols for related heterocycles .

- Quality control : Analytical HPLC or NMR (e.g., H/C) to confirm structural integrity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential inhalation risks (H335) .

- Storage : Inert conditions (argon/nitrogen) at -20°C to prevent degradation .

- Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this compound, and what implications do they have for bioactivity?

- Answer : Polymorph screening involves:

- Techniques : X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) to identify crystalline forms .

- Bioimpact : Polymorphs may alter solubility (e.g., Form I vs. Form II in related oxazolidinediones), affecting pharmacokinetics. Stability under physiological conditions (pH 7.4 buffer) should be tested via accelerated degradation studies .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Answer : Contradictions may arise from:

- Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in kinase inhibition data can be resolved via ATP-competitive binding assays .

- Structural analogs : Compare with morpholino-containing compounds (e.g., MM3300.08 in ) to validate target specificity .

- Batch consistency : Ensure purity (>98% by HPLC) and exclude residual solvents (e.g., DMF) that may interfere with assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

- Answer :

- Core modifications : Replace the oxazolidinedione with triazolopyridine ( ) to enhance metabolic stability .

- Substituent effects : Introduce electron-withdrawing groups (e.g., fluoro) at the benzoyl position to improve membrane permeability, as seen in fluorophenyl-pyrrolidine analogs .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs .

Q. What advanced analytical methods are required to resolve structural ambiguities in derivatives of this compound?

- Answer :

- 2D NMR : H-C HSQC and HMBC to assign stereochemistry and confirm ring fusion positions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel derivatives (e.g., isotopic pattern matching for Cl/Br-containing analogs) .

- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers in the pyrrolidine ring .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Answer :

- Target identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cell lines .

- In vivo models : Use zebrafish or murine models to assess bioavailability and toxicity, referencing safety data from structurally related compounds .

Methodological Notes

-

Data tables (example):

Parameter Value/Technique Reference Synthetic Yield 65-73% (optimized conditions) Purity (HPLC) >98% (C18 column, 0.1% TFA buffer) LogP (predicted) 2.1 (Schrödinger QikProp) -

Key References : Prioritize peer-reviewed journals (e.g., Chemical Communications ) and patents (e.g., EP3154959 ) over vendor data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.